molecular formula C22H21N7O3 B6532212 3-(2,5-dimethoxyphenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea CAS No. 1019098-46-4

3-(2,5-dimethoxyphenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea

Katalognummer: B6532212
CAS-Nummer: 1019098-46-4
Molekulargewicht: 431.4 g/mol
InChI-Schlüssel: DPLAQOWUVHXAQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,5-dimethoxyphenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea is a useful research compound. Its molecular formula is C22H21N7O3 and its molecular weight is 431.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.17058756 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-(2,5-dimethoxyphenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C22H24N6O3C_{22}H_{24}N_6O_3 and a molecular weight of approximately 436.47 g/mol. It features a urea linkage connecting two aromatic systems: one containing a dimethoxyphenyl group and the other linked to a pyridazinyl moiety through a pyrazole ring.

Anticancer Properties

Recent studies have indicated that the compound exhibits significant anticancer activity. The mechanism of action appears to involve inhibition of specific kinases related to tumor growth. In particular, it has shown promise as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

Case Study: Inhibition of FGFRs

  • In vitro assays demonstrated that the compound inhibits FGFR signaling pathways, leading to reduced proliferation of cancer cell lines.
  • A study reported an IC50 value in the low micromolar range against certain cancer cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The biological activity is believed to stem from the compound's ability to interact with specific protein targets. The presence of the pyrazole and pyridazine rings contributes to its binding affinity, enhancing its inhibitory effects on target kinases.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Toxicity profiles have been assessed in animal models, showing manageable adverse effects at therapeutic doses.

Parameter Value
Molecular Weight436.47 g/mol
SolubilitySoluble in DMSO
BioavailabilityModerate
ToxicityLow at therapeutic doses

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Results : Significant dose-dependent inhibition of cell viability was observed across all tested lines, with MCF-7 cells being the most sensitive.

In Vivo Studies

Animal studies have further supported the anticancer potential:

  • Mice bearing xenograft tumors treated with the compound showed reduced tumor growth compared to control groups.
  • Histopathological analysis revealed decreased mitotic figures and increased apoptosis in treated tumors.

Eigenschaften

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O3/c1-31-17-8-9-19(32-2)18(14-17)26-22(30)25-16-6-4-15(5-7-16)24-20-10-11-21(28-27-20)29-13-3-12-23-29/h3-14H,1-2H3,(H,24,27)(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLAQOWUVHXAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.